HT-2 Toxin

Description

Properties

CAS No. |

26934-87-2 |

|---|---|

Molecular Formula |

C22H32O8 |

Molecular Weight |

424.5 g/mol |

IUPAC Name |

[(2R)-2-(acetyloxymethyl)-10,11-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate |

InChI |

InChI=1S/C22H32O8/c1-11(2)6-16(24)29-14-8-21(9-27-13(4)23)15(7-12(14)3)30-19-17(25)18(26)20(21,5)22(19)10-28-22/h7,11,14-15,17-19,25-26H,6,8-10H2,1-5H3/t14?,15?,17?,18?,19?,20?,21-,22?/m1/s1 |

InChI Key |

PNKLMTPXERFKEN-QTSOIFTBSA-N |

SMILES |

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C |

Isomeric SMILES |

CC1=CC2[C@](CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C |

Canonical SMILES |

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C |

Pictograms |

Acute Toxic; Irritant |

Synonyms |

3,4-dihydroxy-15-acetoxy-8-(3-methylbutyryloxy)-12,13-epoxy-delta9-trichothecene HT-2 toxin toxin HT 2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of HT-2 Toxin

This guide provides a comprehensive overview of the chemical and structural properties of HT-2 toxin, a type A trichothecene (B1219388) mycotoxin. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visualizations of its metabolic and signaling pathways.

Chemical Identity and Physicochemical Properties

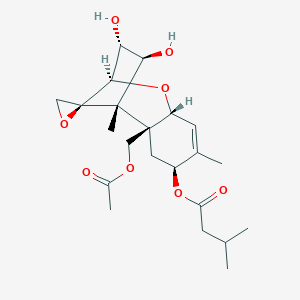

This compound is a naturally occurring mycotoxin produced by various species of Fusarium fungi.[1] It is a major metabolite of the related T-2 toxin, formed by the hydrolysis of the acetyloxy group at the C-4 position.[2] Structurally, it belongs to the trichothecene class of sesquiterpenoid mycotoxins, characterized by a tetracyclic 12,13-epoxytrichothec-9-ene (B1214510) core structure.[2][3] The presence of the 12,13-epoxy ring is crucial for its biological activity.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| IUPAC Name | [(1S,2R,4S,7R,9R,10R,11S,12S)-2-(acetyloxymethyl)-10,11-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate | [2][4] |

| Molecular Formula | C22H32O8 | [2][5] |

| Molecular Weight | 424.48 g/mol | [1][5] |

| CAS Number | 26934-87-2 | [2][5] |

| Melting Point | 151-152°C | [4] |

| Solubility | Soluble in Ethanol, DMSO, Dichloromethane. Very slightly soluble in water. | [4][6] |

| Appearance | Colorless Film / White Powder | [4] |

Biological Activity and Toxicity

This compound exhibits significant cytotoxicity, primarily through the inhibition of protein synthesis.[7] This is achieved by binding to the 60S subunit of eukaryotic ribosomes, which interferes with the peptidyl transferase activity and disrupts the initiation, elongation, or termination steps of protein synthesis.[8][9] Its toxicity also manifests through the induction of oxidative stress, DNA damage, and apoptosis.[4][6]

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | IC50 Value (ng/mL) | Reference |

| HepG2 | 3.1 - 23 | [6] |

| A549 | 3.1 - 23 | [6] |

| HEp-2 | 3.1 - 23 | [6] |

| Caco-2 | 3.1 - 23 | [6] |

| A-204 | 3.1 - 23 | [6] |

| U937 | 3.1 - 23 | [6] |

| Jurkat | 3.1 - 23 | [6] |

| RPMI-8226 | 3.1 - 23 | [6] |

| HUVEC | 56.4 | [6] |

Experimental Protocols

The production of this compound for research purposes typically involves the cultivation of a high-yielding fungal strain, such as Fusarium sporotrichioides, on a suitable medium like rice.[10]

Protocol for Biosynthesis and Extraction:

-

Cultivation: F. sporotrichioides strains are cultured on a solid substrate (e.g., rice) under controlled conditions to promote toxin biosynthesis.[10]

-

Extraction: The dried culture is ground and defatted. The toxins are then extracted using a solvent such as methanol.[10]

-

Preliminary Purification: A liquid-liquid partition is performed using a chloroform/water saturated with sodium bicarbonate to remove impurities.[10]

-

Chromatographic Purification: Further purification is achieved using column chromatography with silica (B1680970) gel and charcoal.[10]

-

Final Separation: The final separation and isolation of this compound are accomplished by preparative thin-layer chromatography (TLC).[10]

-

Crystallization: The purified toxin is crystallized from methanol.[10]

The identity and purity of isolated this compound are confirmed using a combination of analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Used for the quantification and purity assessment of the toxin.[5]

-

Mass Spectrometry (MS): Liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS) is employed for the structural elucidation of this compound and its metabolites.[11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the unequivocal identification of the toxin and its stereochemistry.[13][14]

Metabolism and Signaling Pathways

In biological systems, this compound undergoes extensive metabolism. It is primarily a metabolite of T-2 toxin but is also subject to further biotransformation.[3][11]

The metabolism of this compound involves Phase I and Phase II reactions, which primarily aim to increase its water solubility to facilitate excretion. Key metabolic pathways include hydroxylation, hydrolysis, and glucuronidation.[15][16] In humans and livestock, hydroxylation mediated by cytochrome P450 enzymes (specifically CYP3A4) is a predominant pathway.[15]

Caption: Metabolic pathway of T-2 toxin to this compound and subsequent biotransformation.

The primary mechanism of this compound's cytotoxicity is the inhibition of protein synthesis. This process, known as ribotoxic stress, triggers downstream signaling cascades that can lead to apoptosis.

Caption: Simplified signaling pathway for this compound-induced ribotoxic stress and apoptosis.

References

- 1. T-2/HT-2 TOXIN Test Reagents - Creative Diagnostics [creative-diagnostics.com]

- 2. HT 2 toxin | C22H32O8 | CID 10093830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Metabolism of the Fusarium Mycotoxins T-2 Toxin and this compound in Wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - LKT Labs [lktlabs.com]

- 5. This compound =98 HPLC 26934-87-2 [sigmaaldrich.com]

- 6. caymanchem.com [caymanchem.com]

- 7. What is T-2/HT-2? - Romer Labs [romerlabs.com]

- 8. Mechanism of inhibition of eukaryotic protein synthesis by trichothecene fungal toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. famic.go.jp [famic.go.jp]

- 10. Biosynthesis and preparation of T-2 Toxin, this compound and Neosolantol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tracing the metabolism of this compound and T-2 toxin in barley by isotope-assisted untargeted screening and quantitative LC-HRMS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Glucosylation of T-2 and HT-2 toxins using biotransformation and chemical synthesis: Preparation, stereochemistry, and stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Toxicokinetics of this compound in Rats and Its Metabolic Profile in Livestock and Human Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

The Molecular Assault of HT-2 Toxin: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

HT-2 toxin, a type A trichothecene (B1219388) mycotoxin, is a significant contaminant of cereal grains and poses a considerable threat to human and animal health. As a potent cytotoxic agent, understanding its precise mechanism of action is critical for developing effective diagnostic and therapeutic strategies. This technical guide provides an in-depth examination of the molecular pathways through which this compound exerts its toxic effects, focusing on its primary mechanisms: inhibition of protein synthesis, induction of apoptosis, generation of oxidative stress, and cell cycle arrest. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the cellular and molecular toxicology of this compound.

Core Mechanism of Action: A Multi-pronged Cellular Attack

This compound orchestrates a multifaceted attack on cellular homeostasis, primarily by targeting fundamental processes essential for cell survival and proliferation. The core mechanisms are interconnected, with the initial insult of protein synthesis inhibition triggering a cascade of downstream events, including apoptosis and oxidative stress.

Inhibition of Protein Synthesis

The primary and most well-established mechanism of action for this compound, like other trichothecenes, is the potent inhibition of eukaryotic protein synthesis.[1][2] This process, known as the "ribotoxic stress response," is initiated by the high-affinity binding of the toxin to the 60S ribosomal subunit.[3][4]

This compound specifically interacts with the peptidyl transferase center (PTC) of the ribosome, a critical region responsible for catalyzing the formation of peptide bonds.[3] This interaction with the 28S rRNA interferes with the elongation step of translation, leading to a rapid cessation of protein synthesis. The binding is specific and saturable, with a stoichiometry of approximately one toxin molecule per ribosome.[4] This immediate and profound disruption of protein production is a key contributor to the toxin's cytotoxicity.

Caption: Inhibition of protein synthesis by this compound.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in a variety of cell types.[5] The apoptotic cascade is initiated through multiple, interconnected pathways, with the intrinsic (mitochondrial) pathway playing a central role.

Intrinsic Apoptotic Pathway:

The inhibition of protein synthesis and the generation of oxidative stress by this compound converge on the mitochondria. This leads to:

-

Mitochondrial Membrane Depolarization: A decrease in the mitochondrial membrane potential.

-

Release of Cytochrome c: The damaged mitochondria release cytochrome c into the cytoplasm.

-

Apoptosome Formation: Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.

-

Caspase Activation: The apoptosome activates the initiator caspase-9, which in turn cleaves and activates the executioner caspase-3.

-

Regulation by Bcl-2 Family Proteins: this compound alters the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring the pro-apoptotic members which permeabilize the mitochondrial outer membrane.

Extrinsic Apoptotic Pathway:

While the intrinsic pathway is predominant, some evidence suggests the involvement of the extrinsic pathway through the upregulation of death receptors like Fas.

Caption: Apoptosis signaling pathway induced by this compound.

Generation of Oxidative Stress

This compound induces oxidative stress by increasing the production of reactive oxygen species (ROS) and depleting cellular antioxidant defenses.[5] This imbalance leads to damage of cellular macromolecules, including lipids, proteins, and DNA. The generation of ROS is closely linked to mitochondrial dysfunction and is a key upstream event in the induction of apoptosis.

Cell Cycle Arrest

Exposure to this compound can lead to cell cycle arrest, preventing cells from progressing through the normal phases of division. The specific phase of arrest can be cell-type dependent but is often observed at the G1/S or G2/M transitions. This disruption of the cell cycle is a direct consequence of the inhibition of protein synthesis, as the production of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), is halted.

Quantitative Data on this compound Cytotoxicity

The cytotoxic potency of this compound varies depending on the cell line and the assay used. The half-maximal inhibitory concentration (IC50) is a common metric for quantifying cytotoxicity.

| Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |

| Porcine Leydig cells | CCK-8 | 24 | 0.0401 | [6] |

| HepG-2 (Human Hepatoma) | MTT | Not Specified | > T-2 triol/tetraol | [7] |

| Jurkat T cells | MTT | 24 | Less toxic than T-2 | [8] |

| Porcine Oocytes | Maturation Rate | 44 | 0.1 (100 nM) | [9] |

| Human Melanoma SK-Mel/27 | Neutral Red | Not Specified | Less potent than T-2 | [7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the toxicological effects of this compound. Below are representative protocols for key experiments.

Cytotoxicity Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Toxin Treatment: Treat cells with a range of this compound concentrations for the desired exposure time (e.g., 24, 48, 72 hours). Include untreated and vehicle controls.

-

MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

Caption: A simplified workflow for the MTT cytotoxicity assay.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Cell Treatment: Culture and treat cells with this compound as desired.

-

Cell Harvesting: Collect both adherent and suspension cells.

-

Washing: Wash cells with cold PBS.

-

Resuspension: Resuspend cells in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, detecting FITC fluorescence (early apoptosis) and PI fluorescence (late apoptosis/necrosis).

Oxidative Stress Measurement: DCFH-DA Assay

Principle: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

Protocol:

-

Cell Treatment: Treat cells with this compound.

-

DCFH-DA Loading: Incubate the cells with DCFH-DA solution.

-

Washing: Wash the cells to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity of DCF using a fluorescence microscope, microplate reader, or flow cytometer.

Cell Cycle Analysis: Propidium Iodide Staining

Principle: PI stoichiometrically binds to DNA, allowing for the quantification of DNA content in cells. This enables the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle by flow cytometry.

Protocol:

-

Cell Treatment and Harvesting: Treat and collect cells as previously described.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the membranes.

-

RNase Treatment: Treat the cells with RNase A to eliminate RNA, which can also be stained by PI.

-

PI Staining: Stain the cells with a PI solution.

-

Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer.

Protein Expression Analysis: Western Blotting

Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

Protocol for Caspase-3, Bax, and Bcl-2:

-

Protein Extraction: Lyse this compound-treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-3, Bax, and Bcl-2.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate.

Conclusion

The mechanism of action of this compound is a complex and interconnected process initiated by the inhibition of protein synthesis. This primary insult triggers a cascade of events, including the activation of stress-activated protein kinases, the induction of apoptosis via the mitochondrial pathway, the generation of reactive oxygen species, and cell cycle arrest. A thorough understanding of these molecular mechanisms is paramount for the development of targeted interventions to mitigate the toxic effects of this prevalent mycotoxin. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate the intricate cellular responses to this compound and to develop novel therapeutic and diagnostic strategies.

References

- 1. HT 2 toxin | C22H32O8 | CID 10093830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. T-2 and HT-2 Toxins: Toxicity, Occurrence and Analysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Binding of T-2 toxin to eukaryotic cell ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exposure to this compound causes oxidative stress induced apoptosis/autophagy in porcine oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flow cytometry with PI staining | Abcam [abcam.com]

- 7. scispace.com [scispace.com]

- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

HT-2 toxin biosynthesis in Fusarium species

An In-depth Technical Guide to HT-2 Toxin Biosynthesis in Fusarium Species

Executive Summary

This compound, a type A trichothecene (B1219388) mycotoxin, and its precursor, T-2 toxin, are potent inhibitors of eukaryotic protein synthesis produced primarily by Fusarium species such as F. sporotrichioides and F. langsethiae. Their presence in cereal crops like oats, barley, and wheat poses a significant threat to food and feed safety. Understanding the intricate biosynthetic pathway, its genetic basis, and regulatory networks is critical for developing effective strategies to mitigate contamination and for potential applications in drug development. This guide provides a comprehensive technical overview of the this compound biosynthesis, detailing the core genetic framework, enzymatic functions, regulatory mechanisms, quantitative production data, and key experimental methodologies.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step enzymatic process that begins with the cyclization of the primary metabolite farnesyl pyrophosphate (FPP) and culminates in a series of oxygenations, esterifications, and hydroxylations. The entire process is orchestrated by a suite of enzymes encoded by the TRI gene family. This compound is directly derived from T-2 toxin through the deacetylation at the C-4 position.[1] The core pathway leading to T-2 toxin is outlined below.

Caption: The core biosynthetic pathway of T-2 and HT-2 toxins in Fusarium species.

Genetic Organization: The TRI Gene Cluster

The genes responsible for trichothecene biosynthesis are primarily organized into clusters within the Fusarium genome. This clustering facilitates the coordinated regulation of the pathway. In T-2/HT-2 producing species like F. sporotrichioides, the TRI genes are found at three distinct loci.[2]

-

The Core TRI Cluster: A 25-kb region containing 12 genes, including TRI3, TRI4, TRI5, TRI6, TRI8, TRI10, TRI11, and TRI12. This cluster encodes the enzymes for the synthesis of the core trichothecene structure and its initial modifications, as well as key regulatory factors.[2]

-

TRI1-TRI16 Locus: This two-gene cluster is crucial for the later steps of T-2 toxin biosynthesis, specifically the modifications at the C-8 position that define type A trichothecenes.[2]

-

TRI101 Locus: A single-gene locus encoding an acetyltransferase that protects the fungus from its own toxic metabolites by acetylating an early intermediate.[3]

This distributed genomic architecture highlights a complex evolutionary history involving gene gain and rearrangement.

Table 1: Key Genes in this compound Biosynthesis and Their Functions

| Gene | Encoded Protein | Function |

| Core Pathway Genes | ||

| TRI5 | Trichodiene Synthase | Catalyzes the first committed step: cyclization of FPP to trichodiene.[4] |

| TRI4 | Cytochrome P450 Monooxygenase | A multifunctional enzyme performing four consecutive oxygenation steps on trichodiene.[5][6] |

| TRI101 | 3-O-acetyltransferase | Acetylates isotrichodermol to isotrichodermin, a key self-protection mechanism.[3] |

| TRI11 | Cytochrome P450 Monooxygenase | C-15 hydroxylation of isotrichodermin to form 15-decalonectrin.[7] |

| TRI3 | 15-O-acetyltransferase | Acetylates 15-decalonectrin to produce calonectrin. |

| TRI13 | Cytochrome P450 Monooxygenase | C-4 hydroxylation of calonectrin. |

| TRI1 | Cytochrome P450 Monooxygenase | Catalyzes C-8 hydroxylation, a key step in type A trichothecene synthesis. |

| TRI16 | Acyltransferase | Catalyzes C-8 acylation, leading to the formation of the T-2 toxin backbone.[7] |

| TRI8 | Esterase | Deacetylates T-2 toxin at the C-4 position to yield this compound.[7] |

| Regulatory Genes | ||

| TRI6 | Cys2His2 Zinc Finger Transcription Factor | A primary positive regulator required for the expression of most other TRI genes.[8] |

| TRI10 | Regulatory Protein | A positive regulator acting upstream of TRI6, essential for activating the cluster.[9] |

| Transport Gene | ||

| TRI12 | MFS Transporter | A predicted efflux pump involved in transporting the toxin out of the fungal cell.[10] |

Regulation of Biosynthesis

The production of this compound is a tightly regulated process, influenced by a hierarchical genetic network and various environmental cues. This ensures that the toxin is produced under conditions where it may confer a competitive advantage, such as during plant infection.

Genetic Regulation

The primary control of the TRI gene cluster is managed by two regulatory proteins encoded within the cluster itself: TRI6 and TRI10 .

-

TRI10 is believed to act as a primary sensor or signal transducer. Its expression is necessary to activate the transcription of TRI6 and other TRI genes.[9][11]

-

TRI6 is a pathway-specific transcription factor. The TRI6 protein binds to a specific motif (YNAGGCC) in the promoter regions of other TRI genes, directly activating their transcription.[8] Disruption of TRI6 or TRI10 abolishes toxin production.[9]

This regulatory cascade creates a positive feedback loop that ensures a coordinated and robust expression of the biosynthetic machinery.

Environmental and Nutritional Signals

Multiple external factors significantly impact TRI gene expression and subsequent toxin production. These signals are integrated through complex cellular signaling pathways that ultimately modulate the activity of regulators like TRI6 and TRI10.

-

pH: Acidic conditions are a prerequisite for the activation of trichothecene production in some Fusarium species when grown in defined media.

-

Nutrient Availability: The type and availability of nitrogen and carbon sources can drastically alter toxin yields. Certain amino acids and polyamines (e.g., agmatine, putrescine) have been shown to induce TRI gene expression, suggesting they may act as in-planta signals during host colonization.[4]

-

Temperature and Water Activity (aw): These are critical environmental parameters. Optimal production of T-2 and HT-2 by F. langsethiae and F. sporotrichioides occurs under specific combinations of temperature and moisture, which are often different from the optimal conditions for fungal growth.

-

Oxidative Stress: Conditions that induce oxidative stress in the fungus can also trigger trichothecene biosynthesis, linking toxin production to cellular defense mechanisms.

Caption: Regulatory network for HT-2/T-2 toxin biosynthesis in Fusarium.

Data Presentation: Quantitative Toxin Production

The quantity of T-2 and HT-2 toxins produced is highly variable and depends on the Fusarium species, the specific fungal strain, the substrate, and prevailing environmental conditions.

Table 2: T-2 and this compound Production by F. langsethiae on Oat-Based Medium

Data synthesized from studies on multiple strains from Northern European countries.

| Temperature (°C) | Water Activity (aw) | Mean T-2 + HT-2 Production (µg/kg) | Optimal Range |

| 10 | 0.995 | Variable, generally reduced | No |

| 15 | 0.995 | Moderate to High | No |

| 20 | 0.995 | High | Yes |

| 20 | 0.980 | High | Yes |

| 25 | 0.995 | High | Yes |

| 25 | 0.980 | Very High (Peak Production) | Yes |

| 30 | 0.980 | High | Yes |

| 25 | 0.950 | Low to Moderate | No |

| 25 | 0.900 | Very Low / None | No |

Summary: Optimal conditions for T-2 and HT-2 production by F. langsethiae are generally found between 20-30°C and a high water activity of 0.98-0.995 aw. Toxin production is significantly reduced under drier conditions (aw ≤ 0.95).

Table 3: Comparative Toxin Production between F. sporotrichioides and F. langsethiae

Data from a comparative study on oat-based medium.

| Species | Condition | T-2 + HT-2 Production | Notes |

| F. sporotrichioides | 15°C, 0.995 aw | Maximum Production | Prefers cooler temperatures and very high moisture. |

| F. sporotrichioides | 25°C, 0.995 aw | Lower than at 15°C | Toxin production decreases with higher temperature. |

| F. langsethiae | 15°C, 0.980 aw | Moderate | |

| F. langsethiae | 25°C, 0.980 aw | Maximum Production | Prefers warmer temperatures than F. sporotrichioides. |

Summary: While both species produce T-2/HT-2 toxins, their optimal environmental conditions differ. F. sporotrichioides tends to produce more toxins at cooler temperatures (around 15°C), whereas F. langsethiae favors warmer conditions (around 25°C).

Experimental Protocols

Investigating the HT-2 biosynthetic pathway requires a combination of molecular genetics, analytical chemistry, and bioinformatics. Below are summaries of key methodologies cited in the literature.

Targeted Gene Disruption for Functional Analysis

This is the cornerstone technique for determining the function of a specific TRI gene. The goal is to create a null mutant, which is then analyzed for its inability to produce certain intermediates or the final toxin.

General Methodology (Homologous Recombination):

-

Construct Disruption Vector: A plasmid is created containing a selectable marker gene (e.g., hygromycin resistance) flanked by DNA sequences homologous to the regions immediately upstream (5' flank) and downstream (3' flank) of the target TRI gene.

-

Protoplast Formation: Fungal mycelia are treated with enzymes (e.g., lysing enzymes from Trichoderma harzianum) to digest the cell walls and release protoplasts.

-

Transformation: The disruption vector is introduced into the protoplasts, typically using polyethylene (B3416737) glycol (PEG)-mediated transformation.

-

Selection: Protoplasts are regenerated on a medium containing the selective agent (e.g., hygromycin). Only transformants that have successfully integrated the plasmid will grow.

-

Screening and Confirmation: Transformants are screened by PCR using primers designed to detect the replacement of the native gene with the resistance cassette. Positive candidates are typically confirmed by Southern blot analysis to ensure a single, homologous integration event occurred.

-

Phenotypic Analysis: The confirmed null mutant is grown under toxin-producing conditions, and the culture extracts are analyzed by LC-MS/MS to observe the metabolic profile (e.g., accumulation of a precursor, absence of the final toxin).

A more modern approach involves using CRISPR/Cas9 ribonucleoprotein (RNP) complexes to create a targeted double-strand break, which is then repaired via homologous recombination with a donor DNA template containing the selectable marker.

Caption: A generalized workflow for TRI gene functional analysis via targeted disruption.

Toxin Extraction and Analysis by LC-MS/MS

Accurate quantification of T-2 and HT-2 toxins from complex matrices like cereal grains is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard method.

General Methodology:

-

Sample Preparation: Cereal samples (e.g., oats, wheat) are finely ground to a homogenous powder.

-

Extraction: A known weight of the ground sample (e.g., 5-25 g) is extracted with an aqueous acetonitrile (B52724) (ACN) solution. A common solvent is ACN/water (e.g., 84:16 v/v). The mixture is homogenized at high speed and then centrifuged.

-

Cleanup (Optional but Recommended): The supernatant (extract) may be "cleaned" to remove interfering matrix components. This is often done using solid-phase extraction (SPE) cartridges or commercial cleanup columns (e.g., MycoSep).

-

LC Separation: An aliquot of the final extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: Typically a C18 reversed-phase column.

-

Mobile Phase: A gradient of water and an organic solvent (methanol or acetonitrile), often with additives like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization.

-

-

MS/MS Detection: The eluent from the LC column is directed to a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI is common.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor ions for T-2 and HT-2 are selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3).

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a matrix-matched calibration curve prepared with certified reference standards. Isotope-labeled internal standards (e.g., ¹³C-T-2) are often used to correct for matrix effects and variations in instrument response.

-

Conclusion and Future Directions

The biosynthesis of this compound in Fusarium is a complex, highly regulated process involving a specialized set of genes, enzymes, and regulatory factors. Significant progress has been made in elucidating the core pathway and the influence of environmental conditions. This knowledge is fundamental for developing risk assessment models and targeted strategies—from agronomic practices to genetic modification of crops—to reduce mycotoxin contamination in the food chain.

For drug development professionals, the enzymes in the trichothecene pathway represent potential targets for novel antifungal agents. Inhibiting key enzymes like TRI5 or TRI4 could effectively block the production of a major virulence factor. Furthermore, the potent and specific mechanism of action of trichothecenes—protein synthesis inhibition—continues to be a source of inspiration for the design of novel therapeutics, provided their toxicity can be selectively targeted.

Future research should focus on:

-

Detailed Signaling Pathways: Elucidating the specific molecular links between environmental signals and the activation of the TRI10/TRI6 regulatory cascade.

-

Enzyme Characterization: Performing detailed biochemical and structural analyses, including enzyme kinetics, of the key TRI proteins to enable structure-based inhibitor design.

-

Host-Pathogen Interactions: Understanding how TRI gene expression is modulated during interaction with the host plant to better devise resistance strategies.

-

Comparative Genomics: Further exploring the diversity of TRI gene clusters across different Fusarium species to understand the evolution of toxin profiles.

References

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. Trichothecene biosynthesis in Fusarium species: chemistry, genetics, and significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The TRI11 Gene of Fusarium sporotrichioides Encodes a Cytochrome P-450 Monooxygenase Required for C-15 Hydroxylation in Trichothecene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Draft genome sequence and chemical profiling of Fusarium langsethiae, an emerging producer of type A trichothecenes | SLU publication database (SLUpub) [publications.slu.se]

- 6. Signatures of TRI5, TRI8 and TRI11 Protein Sequences of Fusarium incarnatum-equiseti Species Complex (FIESC) Indicate Differential Trichothecene Analogue Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Regulatory mechanism of trichothecene biosynthesis in Fusarium graminearum [frontiersin.org]

- 8. Identification of Candidate Genes Associated with Trichothecene Biosynthesis in Fusarium graminearum Species Complex Combined with Transcriptomic and Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Trichothecene biosynthesis in Fusarium species: chemistry, genetics, and significance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Expression of Tri15 in Fusarium sporotrichioides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Occurrence of HT-2 Toxin in Cereals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of HT-2 toxin, a type A trichothecene (B1219388) mycotoxin, in various cereals worldwide. This document summarizes quantitative data on contamination levels, details key experimental protocols for detection and quantification, and visualizes the cellular signaling pathways affected by this compound and a typical analytical workflow.

Natural Occurrence of this compound in Cereals

This compound, and its precursor T-2 toxin, are secondary metabolites produced by various Fusarium species, including F. langsethiae and F. sporotrichioides.[1] These mycotoxins contaminate a wide range of cereals, with oats being the most frequently and heavily affected.[2] Contamination levels are influenced by factors such as climate, agricultural practices, and the specific cereal variety.[3]

Quantitative Data on HT-2 and T-2 Toxin Contamination

The following tables summarize the reported levels of HT-2 and T-2 toxins in various cereals across different geographical regions. It is important to note that in many studies, the combined concentration of T-2 and HT-2 toxins is reported due to the rapid in-vivo conversion of T-2 to HT-2.[4]

Table 1: Occurrence of HT-2 and T-2 Toxins in Oats

| Country/Region | Year(s) of Sampling | Number of Samples | Incidence (%) | Mean Concentration (µg/kg) | Maximum Concentration (µg/kg) |

| Europe | |||||

| United Kingdom | 2002-2005 | >450 | 92 (HT-2), 84 (T-2) | 570 (sum) | 9990 (sum)[3] |

| United Kingdom | 2006-2008 | - | - | 450 (sum) | -[3] |

| Scotland (Conventional) | 2019 | - | 83 | - | 3474 (sum)[3] |

| Scotland (Organic) | 2019 | - | 100 | - | 571 (sum)[3] |

| Ireland | - | - | High | 770 (sum) | -[3] |

| Switzerland | 2013-2015 | - | 65-76 | 1091 (sum) | 3789 (sum)[3] |

| Croatia | 2017-2018 | 30 | 70 | 87.9 (sum) | 212.8 (sum)[5] |

| North America | |||||

| Canada | 2017-2018 | - | - | 87.9 (sum) | -[3] |

| Asia | |||||

| Russia | 2018-2019 | - | 75 (HT-2), 55 (T-2) | - | 131 (HT-2), 108 (T-2)[3] |

| West Siberia | 2018-2019 | - | 50 (HT-2), 60 (T-2) | - | 9 (HT-2), 14 (T-2)[3] |

| South Korea | - | - | 58.9 (HT-2) | 26.4-59.2 (HT-2) | -[6] |

Table 2: Occurrence of HT-2 and T-2 Toxins in Barley

| Country/Region | Year(s) of Sampling | Number of Samples | Incidence (%) | Concentration Range (µg/kg) |

| Europe | ||||

| Croatia | 2017-2018 | 66 | 40.9 | - |

| Asia | ||||

| Russia | - | - | - | 12-2652 (T-2), 34-481 (HT-2)[3] |

| West Siberia | - | - | - | 15-29 (T-2), 32-146 (HT-2)[3] |

| South Korea | - | - | 58.9 (HT-2) | - |

Table 3: Occurrence of HT-2 and T-2 Toxins in Wheat, Rye, and Maize

| Cereal | Country/Region | Year(s) of Sampling | Incidence (%) | Mean Concentration (µg/kg) | Maximum Concentration (µg/kg) |

| Wheat | Croatia | 2017-2018 | 19.2 | 23.0 (sum) | 42.1 (sum)[5] |

| South Korea | - | 5.1 (T-2), 58.9 (HT-2) | 1.5-4.1 (T-2), 26.4-59.2 (HT-2) | 41.5 (T-2)[6] | |

| Rye | - | - | - | - | - |

| Maize | Croatia | 2017-2018 | 26.8 | 54.1 (sum) | >200 (sum) in 2 samples[5] |

| South Korea | - | 21.7 (T-2), 58.9 (HT-2) | 1.5-4.1 (T-2), 26.4-59.2 (HT-2) | 41.5 (T-2)[6] |

Experimental Protocols

Accurate and sensitive analytical methods are crucial for monitoring HT-2 and T-2 toxin levels in cereals. The most commonly employed techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD), and Enzyme-Linked Immunosorbent Assay (ELISA).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of HT-2 and T-2 toxins.

2.1.1. Sample Preparation

-

Grinding: Homogenize the cereal sample to a fine powder.

-

Extraction: Extract a known weight of the ground sample (e.g., 5-25 g) with an extraction solvent, typically an acetonitrile/water mixture (e.g., 84:16 v/v), by shaking for a specified time (e.g., 60 minutes).[4]

-

Centrifugation: Centrifuge the extract to separate the solid material.

-

Clean-up: The supernatant can be subjected to a clean-up step to remove interfering matrix components. This can be achieved using:

-

Immunoaffinity Columns (IAC): These columns contain antibodies specific to T-2 and HT-2 toxins, providing a highly selective clean-up.[4]

-

Multifunctional Clean-up (MFC) Columns: Columns like MultiSep® 227 Trich+ can be used for purification.[4]

-

Dispersive Solid-Phase Extraction (d-SPE): This "QuEChERS" (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method involves the addition of salts and sorbents to the extract.

-

-

Evaporation and Reconstitution: The cleaned extract is often evaporated to dryness under a stream of nitrogen and then reconstituted in a suitable solvent (e.g., water/methanol (B129727)/acetonitrile) for LC-MS/MS analysis.[4]

2.1.2. LC-MS/MS Conditions

-

Liquid Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and methanol or acetonitrile, often with additives like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization.

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer, usually in positive electrospray ionization (ESI+) mode. The analysis is conducted in Selected Reaction Monitoring (SRM) mode, where specific precursor-to-product ion transitions for HT-2 and T-2 toxins are monitored for quantification and confirmation.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD)

This method requires a derivatization step to make the non-fluorescent HT-2 and T-2 toxins detectable by a fluorescence detector.

2.2.1. Sample Preparation The extraction and clean-up steps are similar to those for LC-MS/MS, with immunoaffinity column clean-up being a common choice.[7]

2.2.2. Derivatization After clean-up and evaporation, the dried residue is derivatized. A common derivatizing agent is 1-anthroylnitrile in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).[7] This reaction attaches a fluorescent tag to the toxin molecules.

2.2.3. HPLC Conditions

-

Chromatography: The derivatized toxins are separated on a C18 column using a gradient elution program.

-

Detection: The fluorescent derivatives are detected by a fluorescence detector set at appropriate excitation and emission wavelengths.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a rapid and high-throughput screening method based on the specific binding of antibodies to the target toxins.

2.3.1. Principle Competitive ELISA is the most common format for mycotoxin analysis. In this assay, the HT-2/T-2 toxin in the sample competes with a known amount of enzyme-labeled toxin (conjugate) for binding to a limited number of specific antibody sites coated on a microtiter plate.

2.3.2. General Procedure

-

Extraction: A ground cereal sample is extracted with a solvent, often a methanol/water mixture.

-

Dilution: The extract is diluted with a buffer.

-

Assay: The diluted sample extract and the enzyme conjugate are added to the antibody-coated microplate wells and incubated.

-

Washing: The plate is washed to remove unbound components.

-

Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme on the bound conjugate into a colored product.

-

Reading: The intensity of the color is measured using a microplate reader. The color intensity is inversely proportional to the concentration of the toxin in the sample.

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

This compound, like other trichothecenes, is a potent inhibitor of protein synthesis. This inhibition triggers a ribotoxic stress response, which in turn activates several downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways, ultimately leading to apoptosis (programmed cell death).[8]

Caption: this compound Induced Apoptotic Pathway.

Experimental Workflow for LC-MS/MS Analysis of this compound

The following diagram illustrates a typical workflow for the analysis of this compound in cereal samples using LC-MS/MS.

Caption: LC-MS/MS Analysis Workflow for this compound.

References

- 1. T-2 Toxin Induces Apoptotic Cell Death and Protective Autophagy in Mouse Microglia BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. T-2 Toxin Induces Oxidative Stress, Apoptosis and Cytoprotective Autophagy in Chicken Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. famic.go.jp [famic.go.jp]

- 5. Nrf2: A Main Responsive Element of the Toxicity Effect Caused by Trichothecene (T-2) Mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. ACTIVATION OF CELL STRESS RESPONSE PATHWAYS BY SHIGA TOXINS - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Effects of HT-2 Toxin on Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-2 toxin and its primary metabolite, HT-2 toxin, are Type A trichothecene (B1219388) mycotoxins produced by various Fusarium species.[1][2] These toxins are frequent contaminants of cereal grains such as oats, maize, barley, and wheat, posing a significant health risk to both animals and humans.[1][2] In vivo, T-2 toxin is rapidly and extensively metabolized to this compound through deacetylation.[3][4] Consequently, the toxic effects observed after exposure to T-2 toxin are often attributable to both the parent compound and its HT-2 metabolite.[5] Due to their shared presence and similar toxic profiles, regulatory bodies often assess their risk as a combined entity.[1] This guide provides a comprehensive overview of the toxicological effects of this compound, often in the context of T-2 toxin exposure, focusing on mechanisms of action, quantitative toxicity data, and detailed experimental protocols in animal models.

Mechanism of Action

The toxicity of HT-2 and T-2 toxins is multifaceted, stemming from their ability to disrupt fundamental cellular processes. The primary mechanisms include potent inhibition of protein synthesis, induction of oxidative stress, and subsequent activation of programmed cell death (apoptosis).

Inhibition of Protein Synthesis

The core toxic action of trichothecenes like HT-2 is the inhibition of protein synthesis.[1] These toxins bind to the 60S ribosomal subunit, interfering with the peptidyl transferase center and disrupting various stages of translation. This leads to a phenomenon known as "ribotoxic stress," which triggers downstream stress-activated protein kinase (SAPK) and mitogen-activated protein kinase (MAPK) pathways, ultimately contributing to inflammation and apoptosis.[6][7]

Induction of Apoptosis

HT-2 and T-2 toxins are potent inducers of apoptosis in a wide range of cell types, particularly in actively dividing cells found in the immune system, bone marrow, and gastrointestinal tract.[6][8] The primary pathway implicated is the intrinsic, or mitochondrial, pathway of apoptosis.

Key Events in Toxin-Induced Apoptosis:

-

Oxidative Stress: The toxins increase the production of reactive oxygen species (ROS), leading to oxidative damage to cellular components, including mitochondria.[8][9]

-

Mitochondrial Dysfunction: Increased ROS levels and direct toxin effects lead to the loss of mitochondrial membrane potential.[9]

-

Bcl-2 Family Dysregulation: The expression of the pro-apoptotic protein Bax is upregulated, while the anti-apoptotic protein Bcl-2 is downregulated, increasing the Bax/Bcl-2 ratio.[9][10]

-

Cytochrome c Release: The compromised mitochondrial outer membrane releases cytochrome c into the cytosol.[10]

-

Caspase Activation: Cytochrome c forms an "apoptosome" with Apaf-1, which activates the initiator caspase-9. Caspase-9 then activates the executioner caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.[7][10]

Immunosuppression

The immune system is a primary target for HT-2 and T-2 toxins due to the high proliferation rate of immune cells.[1] Effects are dose-dependent, with low concentrations potentially stimulating pro-inflammatory gene expression, while higher concentrations promote leukocyte apoptosis and suppress both humoral and cell-mediated immune responses.[11] This can lead to reduced antibody production, depletion of lymphocytes in lymphoid organs, and increased susceptibility to infections.[1]

Toxicokinetics and Metabolism

Following ingestion, T-2 toxin is rapidly absorbed and metabolized, primarily in the liver.[4] The half-life in plasma is typically short.[4] The major metabolic pathway is the hydrolysis of the C-4 acetyl group to form this compound.[3][12] Further metabolism occurs through hydroxylation, de-epoxidation, and conjugation with glucuronic acid to facilitate excretion.[4][12][13] this compound is the predominant metabolite found in plasma and tissues, making it a key biomarker for T-2 toxin exposure.[4] After oral administration to rats, HT-2 itself is often not detected in plasma, but its hydroxylated metabolite, 3'-OH HT-2, is identifiable.[13][14]

References

- 1. T-2 and HT-2 Toxins: Toxicity, Occurrence and Analysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. T-2 / this compound - Food & Feed Analysis [food.r-biopharm.com]

- 3. Metabolism of the Fusarium Mycotoxins T-2 Toxin and this compound in Wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. An update on T2-toxins: metabolism, immunotoxicity mechanism and human assessment exposure of intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apoptotic Effect of Combinations of T-2, HT-2, and Diacetoxyscirpenol on Human Jurkat T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. T-2 Toxin Induces Apoptotic Cell Death and Protective Autophagy in Mouse Microglia BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. T-2 Toxin Induces Oxidative Stress, Apoptosis and Cytoprotective Autophagy in Chicken Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. T-2 mycotoxin: toxicological effects and decontamination strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolic pathways of T-2 toxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Toxicokinetics of this compound in Rats and Its Metabolic Profile in Livestock and Human Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of HT-2 toxin

An In-depth Technical Guide to the Physical and Chemical Properties of HT-2 Toxin

Introduction

This compound is a type-A trichothecene (B1219388) mycotoxin, a group of toxic secondary metabolites produced by various species of Fusarium fungi.[1][2][3] It is the major and active metabolite of T-2 toxin, formed by the deacetylation of T-2 toxin at the C-4 position.[1][4][5] Found as a frequent contaminant in cereal grains such as oats, maize, wheat, and barley, this compound poses a significant health risk to both humans and animals due to its high cytotoxicity and immunosuppressive effects.[3][6][7] This technical guide provides a comprehensive overview of the core physical, chemical, and toxicological properties of this compound, including its mechanism of action, metabolic pathways, and detailed analytical protocols for its detection and quantification.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its detection, stability studies, and toxicological assessment.

| Property | Value | Source(s) |

| IUPAC Name | [(1S,2R,4S,7R,9R,10R,11S,12S)-2-(acetyloxymethyl)-10,11-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate | [1][8] |

| Synonyms | 15-Acetoxy-3α,4β-dihydroxy-8α-(3-methylbutyryloxy)-12,13-epoxytrichothec-9-ene, NSC 278571 | [9][10] |

| Molecular Formula | C₂₂H₃₂O₈ | [1][9] |

| Molecular Weight | 424.48 g/mol (or 424.5 g/mol ) | [1][8][11] |

| CAS Number | 26934-87-2 | [8][9] |

| Appearance | Colorless solid/film | [2][8] |

| Melting Point | 151-152 °C | [2][8] |

| Boiling Point | 537.10 °C | [12] |

| Solubility | Soluble in ethanol, DMSO, dichloromethane, ethyl acetate, acetone, and diethyl ether. Very slightly soluble or poorly soluble in water. | [2][6][8][10] |

| Stability | Remarkably stable under heat and acidic conditions.[6] It is not typically destroyed during normal food processing.[6] However, partial thermal degradation (up to 20-24%) can occur during baking or roasting, influenced by water content, time, and temperature.[7][13] For long-term storage of analytical standards, acetonitrile (B52724) is the preferred solvent.[14] | |

| UV Absorption | Lacks a strong chromophore group, making UV detection for analytical purposes challenging without derivatization.[15] |

Toxicology and Mechanism of Action

This compound, like other trichothecenes, exerts its toxicity without requiring prior metabolic activation.[1] The 12,13-epoxy ring is essential for its biological activity and toxicity.[6][16]

Primary Mechanism: Inhibition of Protein Synthesis

The primary molecular target of this compound is the 60S subunit of eukaryotic ribosomes.[17][18] By binding to the peptidyl transferase center, it inhibits the initiation step of protein synthesis, which subsequently disrupts DNA and RNA synthesis.[18][19][20] This inhibitory action is most pronounced in actively dividing cells, such as those in the gastrointestinal tract, bone marrow, skin, and lymphoid tissues.[18][19]

Caption: Primary mechanism of this compound cytotoxicity.

Secondary Cellular Effects

The inhibition of protein synthesis triggers a cascade of secondary effects, leading to cellular dysfunction and death. Key among these are:

-

Oxidative Stress: this compound exposure can induce the formation of reactive oxygen species (ROS), leading to lipid peroxidation and damage to cellular components.[10][18]

-

DNA Damage: The toxin can cause single-strand breaks in DNA, contributing to its genotoxic effects.[10][18]

-

Apoptosis: this compound is a potent inducer of apoptosis (programmed cell death) in a wide variety of cell types, including immune cells, epithelial cells, and hematopoietic stem cells.[1][18] This is a major contributor to its immunosuppressive and cytotoxic effects.

Caption: Downstream cellular effects of this compound.

Metabolism and Toxicokinetics

In vivo, T-2 toxin is rapidly metabolized into this compound through deacetylation, primarily by carboxylesterases in the liver and even gut microflora.[5][16][21] this compound itself undergoes further metabolism.

-

Phase I Metabolism: The primary Phase I reaction is hydroxylation, mediated by cytochrome P450 enzymes (specifically CYP3A4), producing metabolites like 3'-OH HT-2.[21]

-

Phase II Metabolism: The toxin and its Phase I metabolites can be conjugated with glucuronic acid (glucuronidation) to form more water-soluble compounds that are more easily excreted.[21]

Studies in rats have shown that after oral administration, this compound itself may not be detected in plasma, but its hydroxylated metabolite (3'-OH HT-2) is present.[21] Following intravenous administration, HT-2, 3'-OH HT-2, and a glucuronide conjugate are observed, with the conjugate being the predominant form.[21]

Caption: Metabolic pathway of T-2 and HT-2 toxins.

Experimental Protocols

Cytotoxicity Assessment: Neutral Red (NR) Viability Assay

This protocol is based on the principle that viable cells incorporate and bind the supravital dye neutral red in their lysosomes. The amount of dye absorbed is proportional to the number of viable cells. This method has been used to determine the cytotoxicity of this compound.[22][23]

Methodology:

-

Cell Plating: Plate cells of a suitable line (e.g., HepG2 human hepatoma, SK-Mel/27 human melanoma) in a 96-well microtiter plate at a predetermined density (e.g., 2,500 cells/well) and incubate for 24 hours to allow for attachment.[23][24]

-

Toxin Exposure: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the existing medium from the cells and add 100 µL of the toxin-containing medium to the wells. Include control wells with medium only (no toxin).

-

Incubation: Incubate the plates for a defined period (e.g., 48 hours) under standard cell culture conditions (37°C, 5% CO₂).[22]

-

Dye Uptake: After incubation, remove the toxin-containing medium. Add medium containing a specific concentration of Neutral Red dye (e.g., 50 µg/mL) to each well and incubate for approximately 3 hours to allow for dye uptake by viable cells.

-

Dye Extraction: Remove the dye-containing medium, and wash the cells with a phosphate-buffered saline (PBS) solution. Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the lysosomes.

-

Quantification: Measure the absorbance of the extracted dye using a spectrophotometer or plate reader at a specific wavelength (e.g., 540 nm).

-

Data Analysis: Calculate the percentage of viability compared to the untreated control cells. The midpoint cytotoxicity value (IC₅₀ or NR₅₀) is determined as the toxin concentration that reduces the absorbance by 50% compared to the control. For the HepG2 cell line, the cytotoxic potency was found to be T-2 > HT-2 > T-2 triol > T-2 tetraol.[22][23]

Analytical Detection and Quantification

Due to the co-occurrence of T-2 and HT-2 toxins, analytical methods are often designed to detect the sum of both compounds.[6] The most common and reliable methods are based on chromatography coupled with mass spectrometry.

Methodology: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)

This is the most frequently used method for the determination of this compound due to its high sensitivity, selectivity, and applicability to multi-analyte approaches without requiring a derivatization step.

-

Sample Preparation: Homogenize a representative portion of the sample (e.g., 50-100 g of ground cereal).[25]

-

Extraction: Weigh a subsample (e.g., 1 g) and extract the toxins using a suitable solvent mixture, such as methanol/water or acetonitrile/water.[14][25] Agitate the mixture (e.g., vortex for 1 minute) and then centrifuge to separate the solid matrix from the liquid extract.[25]

-

Cleanup (Purification): The crude extract often contains matrix components that can interfere with analysis. A cleanup step is essential.

-

Immunoaffinity Columns (IAC): This is a highly specific method where the extract is passed through a column containing monoclonal antibodies that bind specifically to T-2 and HT-2 toxins.[3][26] After washing away impurities, the toxins are eluted with a solvent like methanol.

-

Solid Phase Extraction (SPE): Alternatively, SPE columns can be used for general cleanup.[3]

-

-

LC-MS/MS Analysis:

-

Inject the purified extract into an HPLC or UPLC system. The toxins are separated on a chromatographic column (e.g., C18).

-

The eluent from the column is directed into a tandem mass spectrometer (e.g., a triple quadrupole).

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound are monitored for highly selective and sensitive quantification.

-

-

Quantification: A calibration curve is generated using certified reference standards of this compound. The concentration in the sample is determined by comparing its response to the calibration curve, often using matrix-matched standards or a stable isotope-labeled internal standard to correct for matrix effects.[17]

Caption: General workflow for this compound analysis.

References

- 1. HT 2 toxin | C22H32O8 | CID 10093830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. HT-2-Toxin – Wikipedia [de.wikipedia.org]

- 3. T-2 / this compound - Food & Feed Analysis [food.r-biopharm.com]

- 4. Metabolism of the Fusarium Mycotoxins T-2 Toxin and this compound in Wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic Pathways of T-2 Toxin | Bentham Science [benthamscience.com]

- 6. T-2 and HT-2 Toxins: Toxicity, Occurrence and Analysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. This compound - LKT Labs [lktlabs.com]

- 9. Toxin HT2 | C22H32O8 | CID 322238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. T-2/HT-2 TOXIN Test Reagents - Creative Diagnostics [creative-diagnostics.com]

- 12. biosynth.com [biosynth.com]

- 13. Thermal stability of T-2 and HT-2 toxins during biscuit- and crunchy muesli-making and roasting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of time, temperature and solvent on the stability of T-2 toxin, this compound, deoxynivalenol and nivalenol calibrants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Observation of T-2 Toxin and this compound Glucosides from Fusarium sporotrichioides by Liquid Chromatography Coupled to Tandem Mass Spectrometry (LC-MS/MS) [mdpi.com]

- 16. T-2 mycotoxin - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. An update on T2-toxins: metabolism, immunotoxicity mechanism and human assessment exposure of intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 19. What is T-2/HT-2? - Romer Labs [romerlabs.com]

- 20. researchgate.net [researchgate.net]

- 21. Toxicokinetics of this compound in Rats and Its Metabolic Profile in Livestock and Human Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. journals.asm.org [journals.asm.org]

- 23. Cytotoxicity of T-2 toxin and its metabolites determined with the neutral red cell viability assay - PMC [pmc.ncbi.nlm.nih.gov]

- 24. atsbio.com [atsbio.com]

- 25. food.r-biopharm.com [food.r-biopharm.com]

- 26. Testing Solutions for T-2/HT-2 | VICAM [vicam.com]

fungal species responsible for HT-2 toxin production

An In-depth Technical Guide to Fungal Species Responsible for HT-2 Toxin Production

Introduction

This compound is a type A trichothecene (B1219388) mycotoxin, a class of secondary metabolites produced by various species of filamentous fungi.[1] It is a significant concern for food and feed safety due to its high cytotoxicity and immunosuppressive effects.[2] this compound is rarely found in isolation; it is the primary and rapid metabolite of T-2 toxin, and the two substances often co-occur in contaminated agricultural commodities.[3][4] Consequently, regulatory bodies and risk assessments typically consider the combined concentration of both T-2 and HT-2 toxins.[3][5] These toxins are most frequently detected in grains such as oats, barley, maize, and wheat, particularly when crops are exposed to cool and moist conditions.[2][6] This guide provides a comprehensive overview of the fungal species that produce this compound, the biosynthetic pathways involved, quantitative production data, and detailed experimental protocols for its analysis.

Primary Fungal Producers of this compound

The production of T-2 and its metabolite HT-2 is predominantly associated with several species within the Fusarium genus. These fungi are widespread in soil and are common plant pathogens.[7]

Key Producing Species:

-

Fusarium sporotrichioides : Widely regarded as a major producer of T-2 and HT-2 toxins.[4][8]

-

Fusarium langsethiae : Another primary species responsible for T-2 and HT-2 contamination in cereals.[8][9]

-

Fusarium acuminatum : Also identified as a producer of these toxins.[8][10]

Quantitative Toxin Production

The quantity of T-2 and HT-2 toxins produced is highly dependent on the fungal strain, substrate, and environmental conditions such as temperature and light. The following tables summarize quantitative data from studies on Fusarium sporotrichioides.

Table 1: Toxin Production by F. sporotrichioides on Solid Media

| Fungal Strain | Substrate | T-2 Toxin Concentration | This compound Concentration | Reference |

|---|---|---|---|---|

| F. sporotrichioides NRRL-3299 & NRRL-3510 | Cracked Corn | 0.8 mg/mL extract | 0.3 mg/mL extract | [4] |

| F. sporotrichioides 15-39 | Autoclaved Rice (2 g scale) | 177 mg/L extract | 51 mg/L extract | [12] |

| F. sporotrichioides 15-39 | Autoclaved Rice (10 g scale) | 714 mg/L extract | 40 mg/L extract |[12] |

Table 2: Effect of Incubation Conditions on Toxin Production by F. sporotrichioides 15-39 on Rice

| Temperature | Light Condition | Incubation Time | T-2 Toxin (mg/L extract) | This compound (mg/L extract) | Reference |

|---|---|---|---|---|---|

| 20 °C | Constant Light | 1 week | 377 | - | [12] |

| 30 °C | Dark | 1 week | 363 | - | [12] |

| 30 °C | Dark | 2 weeks | - | 36 |[12] |

Biosynthesis of T-2 and HT-2 Toxins

T-2 and HT-2 toxins belong to the trichothecene family of mycotoxins, which are sesquiterpenoids synthesized via the terpenoid biosynthetic pathway.[1] The biosynthesis begins with the cyclization of farnesyl pyrophosphate to form trichodiene.[8] A series of oxygenation and cyclization reactions, catalyzed by enzymes encoded by a cluster of TRI genes, leads to the formation of the core trichothecene structure.[8][9] T-2 toxin is a product of this pathway, and this compound is subsequently formed through the deacetylation (hydrolysis) of T-2 toxin at the C-4 position.[5][13]

Caption: Biosynthetic pathway from Farnesyl Pyrophosphate to T-2 and HT-2 toxins.

Experimental Protocols

Accurate detection and quantification of this compound require robust methodologies for fungal culture, toxin extraction, sample clean-up, and analysis.

Fungal Culture and Toxin Production

This protocol is adapted from methods used for producing T-2 and HT-2 toxins in a laboratory setting.[4][12]

-

Media Preparation: Use a solid substrate such as cracked corn or rice. For small-scale production, place 10-50 g of the substrate in a flask and add an appropriate amount of water before autoclaving to sterilize.

-

Inoculation: Inoculate the sterile, cooled substrate with a pure culture of a known toxigenic Fusarium species (e.g., F. sporotrichioides).

-

Incubation: Incubate the flasks under controlled conditions. Optimal production may require specific temperatures (e.g., 12-30°C) and lighting (e.g., constant light or dark) for a period of several weeks.[12]

-

Harvesting: After incubation, dry the fungal culture and grind it to a fine powder to prepare for extraction.

Sample Extraction and Clean-up

This protocol describes a common method for extracting and purifying T-2 and HT-2 toxins from a solid matrix, validated through a collaborative study.[14]

-

Extraction:

-

Weigh a test portion of the ground sample (e.g., 25 g).

-

Add an extraction solvent, typically a methanol/water mixture (80/20, v/v).

-

Homogenize or shake vigorously for several minutes to ensure efficient extraction.

-

Filter the raw extract to remove solid particles.

-

-

Clean-up using Immunoaffinity Columns (IAC):

-

Dilute the filtered extract with a suitable buffer (e.g., phosphate-buffered saline).

-

Pass the diluted extract through an immunoaffinity column containing antibodies specific to T-2 and HT-2 toxins.[2]

-

Wash the column with water or a wash buffer to remove interfering matrix components.

-

Elute the toxins from the column using a strong organic solvent, such as acetonitrile (B52724) or methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Analytical Determination by GC-MS

While LC-MS/MS is now more common, the following GC-MS protocol has been formally validated.[7][14]

-

Derivatization:

-

Reconstitute the dry residue from the clean-up step in a suitable solvent.

-

Add a derivatizing agent, such as N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) with trimethylchlorosilane (TMCS) (99/1, v/v), to convert the toxins into more volatile and thermally stable silyl (B83357) derivatives.[14]

-

Heat the mixture to ensure the reaction goes to completion.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

The compounds are separated based on their volatility and interaction with the GC column.

-

The mass spectrometer detects and quantifies the derivatized toxins based on their specific mass-to-charge ratios.

-

-

Quantification:

-

Prepare calibration standards of derivatized T-2 and HT-2 toxins.

-

Create a calibration curve by plotting the instrument response against the concentration of the standards.

-

Determine the concentration of toxins in the sample by comparing its response to the calibration curve.

-

Caption: General experimental workflow for the analysis of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. T-2 / this compound - Food & Feed Analysis [food.r-biopharm.com]

- 3. T-2 and HT-2 Toxins: Toxicity, Occurrence and Analysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. cot.food.gov.uk [cot.food.gov.uk]

- 7. researchgate.net [researchgate.net]

- 8. T-2 mycotoxin - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Development of Improved Methods of Analysis for T2 and HT2 Toxins | National Agricultural Library [nal.usda.gov]

- 11. Debunking the Myth of Fusarium poae T-2/HT-2 Toxin Production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Metabolism of this compound and T-2 Toxin in Oats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

historical cases of HT-2 toxin contamination

An In-depth Technical Guide to Historical Cases of HT-2 Toxin Contamination

Introduction

This compound is a type A trichothecene (B1219388) mycotoxin, primarily a metabolite of the T-2 toxin.[1] Both are produced by various Fusarium fungi, including F. sporotrichioides and F. poae, which commonly contaminate cereal grains like oats, barley, wheat, and maize, particularly in cool and moist climates.[2][3][4] Due to their high cytotoxicity and potent inhibition of protein synthesis, T-2 and HT-2 toxins pose a significant risk to human and animal health.[1][5] Their toxic effects are wide-ranging, including immunotoxicity, haematotoxicity, and dermal necrosis.[4][6] This guide provides a technical overview of historical contamination cases, quantitative occurrence data, toxicological mechanisms, and the analytical methodologies used for their detection.

Historical Outbreaks and Cases

The most significant historical event linked to T-2 toxin, the parent compound of HT-2, is the outbreak of Alimentary Toxic Aleukia (ATA) in the Orenburg district of the former USSR during the 1940s.[7] During World War II, delayed grain harvesting due to labor shortages led to crops being left in the fields over winter, promoting the growth of T-2 producing molds.[7] The subsequent consumption of this contaminated grain resulted in a devastating epidemic.

Alimentary Toxic Aleukia (ATA) The disease was characterized by symptoms appearing in stages, starting with burning sensations in the mouth and throat, followed by gastroenteritis. Subsequent stages involved damage to the bone marrow, leading to leukopenia (a sharp decrease in white blood cells), agranulocytosis, anemia, and thrombocytopenia.[8] This resulted in necrotic angina, sepsis, and severe hemorrhaging. The mortality rate in the affected regions was reported to be as high as 10%.[7] Although HT-2 was not specifically identified at the time, modern understanding of T-2 metabolism confirms that populations were heavily exposed to this compound.

In the late 1970s and early 1980s, T-2 toxin was implicated in "yellow rain" incidents in Southeast Asia (Laos and Kampuchea) and Afghanistan, where it was alleged to have been used as a chemical warfare agent, though this remains a subject of controversy.[7]

Occurrence and Quantitative Data

Surveys across Europe and other parts of the world have consistently shown that oats and oat-based products are the most frequently and highly contaminated commodities.[5][9][10] The European Food Safety Authority (EFSA) has compiled extensive occurrence data, which informs risk assessment and regulatory considerations.[9]

Table 1: Summary of T-2 and this compound Contamination in European Cereals (2005-2010)

| Commodity | Number of Samples | Mean of Sum (µg/kg) (Upper Bound) | Maximum of Sum (µg/kg) |

| Unprocessed Oats | 2,752 | 210 | 9,990 |

| Unprocessed Barley | 3,143 | 32 | 2,652 |

| Unprocessed Wheat | 4,281 | 18 | 785 |

| Unprocessed Maize | 2,897 | 20 | 200 |

| Oat Milling Products | 280 | 181 | 2,000 |

| Breakfast Cereals | 1,012 | 29 | 711 |

| Bread and Rolls | 1,234 | 10 | 180 |

Source: Adapted from EFSA Scientific Opinion, 2011.[9] The "Upper Bound" approach assumes that samples with levels below the limit of detection contain the toxin at that limit.

Table 2: Regional Occurrence of T-2 Toxin in Grains and Feed

| Region | Period | Prevalence (%) | Median Concentration (µg/kg) | Key Observations |

| Northern Europe | 2002-2005 | High | 34 | High contamination found in UK oats.[11] |

| Eastern Europe | 2008-2017 | >48.2 | 21 | Recorded the highest T-2 contamination globally during this period.[11] |

| Central Europe | 2008-2017 | 30.7 | 11 | Consistently high T-2 occurrence.[11] |

| South Asia | 2008-2017 | 0.9 | 13 | Historically low, but prevalence increased sharply after 2020.[11] |

| Southeast Asia | 2020-present | <4 | Not specified | Low prevalence area.[11] |

Source: Data compiled from various global surveys.[11]

Toxicological Profile and Mechanisms of Action

The primary mechanism of action for T-2 and HT-2 toxins is the inhibition of protein synthesis by binding to the 60S ribosomal subunit, which triggers a "ribotoxic stress response."[4][12] This leads to a cascade of downstream effects, including the induction of apoptosis (programmed cell death), oxidative stress, and cell cycle arrest.[12][13]

Apoptosis Induction

This compound is a potent inducer of apoptosis, primarily through the intrinsic mitochondrial pathway.[13][14] Exposure leads to an imbalance in the Bcl-2 family of proteins, mitochondrial dysfunction, and the activation of caspases.

-

Mitochondrial Pathway : this compound increases the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2.[14][15] This shift in the Bax/Bcl-2 ratio compromises the outer mitochondrial membrane, leading to the release of cytochrome c into the cytosol.[15][16]

-

Caspase Activation : Cytochrome c, along with Apaf-1, forms the apoptosome, which activates the initiator caspase-9.[13][15] Caspase-9 then activates the executioner caspase-3, which cleaves key cellular substrates, including PARP-1, culminating in cell death.[13][14]

-

Oxidative Stress : The toxin also induces the production of Reactive Oxygen Species (ROS), which further damages mitochondria and exacerbates the apoptotic response.[12][16]

Autophagy and PI3K/AKT/mTOR Pathway

In response to cellular stress induced by T-2 toxin, cells can also activate autophagy, a survival mechanism. However, this protective response can be overwhelmed. The PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth and survival, is critically involved in this process. T-2 toxin has been shown to inhibit this pathway, which in turn promotes autophagy.[15]

Experimental Protocols and Methodologies

The accurate detection and quantification of HT-2 and T-2 toxins are crucial for food safety and research. Various analytical methods have been developed, with chromatographic techniques being the most common.[17]

Sample Preparation and Analysis Workflow

A typical workflow for the analysis of HT-2 in cereal matrices involves extraction, clean-up, and instrumental analysis.

Protocol: Immunoaffinity Cleanup followed by LC-MS/MS

-

Extraction : A homogenized sample (e.g., 25g of ground oats) is extracted with an organic solvent mixture, commonly acetonitrile/water or methanol/water, by shaking for 60-90 minutes.

-

Filtration & Dilution : The raw extract is filtered. A portion of the filtrate is then diluted with a phosphate-buffered saline (PBS) solution to ensure compatibility with the immunoaffinity column (IAC).

-

Immunoaffinity Column (IAC) Cleanup : The diluted extract is passed through an IAC containing monoclonal antibodies specific to T-2 and HT-2 toxins. The toxins bind to the antibodies while matrix components are washed away.

-

Elution : The bound toxins are eluted from the column using a solvent like methanol. The eluate is collected.

-

Evaporation and Reconstitution : The eluate is evaporated to dryness under a stream of nitrogen and then reconstituted in a small volume of mobile phase suitable for injection into the LC-MS/MS system.

-

LC-MS/MS Analysis : The reconstituted sample is injected into a High-Performance Liquid Chromatography (HPLC) system coupled with a tandem Mass Spectrometer (MS/MS). The toxins are separated on a C18 column and detected with high sensitivity and specificity using Multiple Reaction Monitoring (MRM).

In Vitro Toxicity Assays

-

Cell Viability (MTT Assay) :

-

Cells (e.g., Jurkat T-cells, HepG2) are seeded in 96-well plates.

-